REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:7]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[CH3:13])=[C:6]([S:14][CH3:15])[S:5][C:4]=1[C:16]#[N:17])[CH3:2].S(=O)(=O)(O)[OH:19]>>[CH2:1]([C:3]1[C:7]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[CH3:13])=[C:6]([S:14][CH3:15])[S:5][C:4]=1[C:16]([NH2:17])=[O:19])[CH3:2]
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Name
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3-ethyl-4-(4-methylisoxazol-5-yl)-5-(methylthio)thiophene-2-carbonitrile
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Quantity
|
0.87 g
|
Type
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reactant
|
Smiles
|
C(C)C1=C(SC(=C1C1=C(C=NO1)C)SC)C#N
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Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool down to room temperature
|
Type
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ADDITION
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Details
|
ice was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
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The organic layer was washed (with water, saturated aqueous sodium hydrogen-carbonate and saturated aqueous sodium chloride, in turn)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (over anhydrous magnesium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
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Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (developing solvent: chloroform/ ethyl acetate=1:0-3:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(SC(=C1C1=C(C=NO1)C)SC)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |